![molecular formula C15H18ClNO B7955789 1-Cyclopropyl-2-(naphthalen-2-yloxy)ethanamine hydrochloride](/img/structure/B7955789.png)
1-Cyclopropyl-2-(naphthalen-2-yloxy)ethanamine hydrochloride
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Overview
Description
1-Cyclopropyl-2-(naphthalen-2-yloxy)ethanamine hydrochloride is a chemical compound with the molecular formula C15H18ClNO and a molecular weight of 263.76 g/mol . This compound is often used in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 1-Cyclopropyl-2-(naphthalen-2-yloxy)ethanamine hydrochloride typically involves the reaction of naphthalen-2-ol with 1-cyclopropyl-2-chloroethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form.
Chemical Reactions Analysis
1-Cyclopropyl-2-(naphthalen-2-yloxy)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.
Scientific Research Applications
1-Cyclopropyl-2-(naphthalen-2-yloxy)ethanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(naphthalen-2-yloxy)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Cyclopropyl-2-(naphthalen-2-yloxy)ethanamine hydrochloride can be compared with other similar compounds, such as:
1-Naphthalen-2-yl-ethylamine: This compound has a similar structure but lacks the cyclopropyl group, which can affect its reactivity and binding properties.
2-(Naphthalen-2-yloxy)ethanamine: This compound is similar but does not have the cyclopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
The unique presence of the cyclopropyl group in this compound can influence its chemical and biological properties, making it distinct from these similar compounds.
Biological Activity
1-Cyclopropyl-2-(naphthalen-2-yloxy)ethanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a cyclopropyl group and a naphthalene moiety connected through an ether linkage. Its molecular formula is C14H15ClN2O, and it is often studied in the context of medicinal chemistry due to its unique structural features that may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes.
- Receptor Interaction : The compound may act as a ligand for specific neurotransmitter receptors, potentially modulating their activity. This modulation can lead to various physiological effects, including alterations in neurotransmission.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating conditions like cancer or neurodegenerative diseases.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For example, it showed significant apoptosis induction in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be effective against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Data Table: Biological Activity Summary
Case Studies
- Cytotoxicity Study : A study published in a peer-reviewed journal assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of the compound against clinical isolates of bacteria. The study found that the compound effectively inhibited bacterial growth, leading to further exploration as a potential therapeutic agent for bacterial infections .
Properties
IUPAC Name |
1-cyclopropyl-2-naphthalen-2-yloxyethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c16-15(12-5-6-12)10-17-14-8-7-11-3-1-2-4-13(11)9-14;/h1-4,7-9,12,15H,5-6,10,16H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRJXYZWOZZWOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(COC2=CC3=CC=CC=C3C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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